molecular formula C16H14 B8764962 3-Phenyl-1,2-dihydronaphthalene CAS No. 20669-52-7

3-Phenyl-1,2-dihydronaphthalene

Cat. No.: B8764962
CAS No.: 20669-52-7
M. Wt: 206.28 g/mol
InChI Key: CGCRJJZWGYGLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-1,2-dihydronaphthalene is a useful research compound. Its molecular formula is C16H14 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

20669-52-7

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

3-phenyl-1,2-dihydronaphthalene

InChI

InChI=1S/C16H14/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-9,12H,10-11H2

InChI Key

CGCRJJZWGYGLHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.32 mL (10.0 mmol) 2-tetralone in 5 mL of THF was added to a solution of 5.77 mL (12.0 mmol) 2.08 M phenylmagnesium chloride in THF at 0° C. The mixture was allowed to warm to room temperature, and was then stirred for an additional 1 hour. Tridecane (1.22 mL; 5.00 mmol; internal GC standard) was added, the mixture was cooled to 0°, 10 mL of 6N HCl was added. The mixture was heated to 65° and vigorously stirred for 4 hours. The mixture was then cooled to room temperature and diluted with toluene. GC analysis of the organic phase showed the presence of 2.9 mmol 2-phenyl-3,4-dihydronaphthalene (29% yield on 2-tetralone) and 4.6 mmol 2-tetralone (46% recovery). No benzylic alcohol intermediate from addition of the arylmagnesium reagent to the ketone was detected, indicating that its dehydration to the vinylaromatic had been completed by the warm acid treatment.
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
5.77 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
4.6 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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